p-Phenetidine-d5 Hydrochloride p-Phenetidine-d5 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18001388
InChI: InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2;
SMILES:
Molecular Formula: C8H12ClNO
Molecular Weight: 178.67 g/mol

p-Phenetidine-d5 Hydrochloride

CAS No.:

Cat. No.: VC18001388

Molecular Formula: C8H12ClNO

Molecular Weight: 178.67 g/mol

* For research use only. Not for human or veterinary use.

p-Phenetidine-d5 Hydrochloride -

Specification

Molecular Formula C8H12ClNO
Molecular Weight 178.67 g/mol
IUPAC Name 4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride
Standard InChI InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2;
Standard InChI Key JVWYCUBGJVOEIZ-LUIAAVAXSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)N.Cl
Canonical SMILES CCOC1=CC=C(C=C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

p-Phenetidine-d5 Hydrochloride features a benzene ring substituted with an ethoxy group (-OCH2CD3\text{-OCH}_2\text{CD}_3) and an amine group (-NH2\text{-NH}_2), with five deuterium atoms integrated into the ethoxy moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. Key structural identifiers include:

PropertyValue
IUPAC Name4-(1,1,2,2,2-pentadeuterioethoxy)aniline hydrochloride
Molecular FormulaC8H12ClNO\text{C}_8\text{H}_{12}\text{ClNO}
Molecular Weight178.67 g/mol
SMILESCCOC1=CC=C(C=C1)N.Cl
InChI KeyJVWYCUBGJVOEIZ-LUIAAVAXSA-N

The deuteration at the ethoxy group significantly alters the compound’s vibrational and rotational properties, making it distinguishable in spectroscopic analyses.

Physicochemical Characteristics

The compound typically presents as an off-white crystalline powder. Its deuterium content reduces the zero-point energy of C-D bonds compared to C-H bonds, leading to measurable isotope effects in chemical reactions. This property is critical for kinetic studies in enzymology and organic synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of p-Phenetidine-d5 Hydrochloride involves the deuteration of p-Phenetidine through reaction with deuterated ethyl iodide (CD3CD2I\text{CD}_3\text{CD}_2\text{I}) under basic conditions. A typical protocol includes:

  • Deuteration Reaction:

    • Reagents: p-Phenetidine, deuterated ethyl iodide, sodium hydroxide.

    • Conditions: Room temperature to 50°C, deuterated solvents (e.g., D2O\text{D}_2\text{O}).

    • Mechanism: Nucleophilic substitution replaces hydrogen atoms in the ethoxy group with deuterium.

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Industrial Manufacturing

Industrial production scales the deuteration process using bulk deuterated reagents. Key steps include:

  • Purification: Recrystallization and column chromatography ensure >98% purity.

  • Quality Control: NMR and mass spectrometry validate deuteration levels and chemical integrity.

Applications in Scientific Research

Analytical Chemistry

The compound’s deuterium labeling makes it indispensable in:

  • NMR Spectroscopy: Deuterium’s distinct spin properties simplify signal assignment in complex mixtures.

  • Mass Spectrometry: Isotopic peaks aid in quantifying metabolic turnover rates and reaction intermediates.

Biomedical Studies

  • Metabolic Tracing: Deuterium acts a non-radioactive tracer to monitor drug metabolism and enzyme kinetics.

  • Proteomics: Used to study protein-ligand interactions, leveraging isotopic differentiation.

Pharmaceutical Development

Deuterated drugs, such as deutetrabenazine, benefit from insights gained using p-Phenetidine-d5 Hydrochloride. Its use in preclinical studies helps optimize deuterium placement for enhanced drug stability and reduced toxicity.

Biological Activity and Mechanistic Insights

Toxicological Profile

p-Phenetidine-d5 Hydrochloride shares toxicity risks with its parent compound:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin (GHS Hazard Codes: H302, H312, H332) .

  • Mutagenicity: Suspected of causing genetic defects (H341) .

Comparison with Non-Deuterated and Structurally Related Compounds

p-Phenetidine vs. p-Phenetidine-d5 Hydrochloride

Parameterp-Phenetidinep-Phenetidine-d5 Hydrochloride
Molecular FormulaC8H11NO\text{C}_8\text{H}_{11}\text{NO}C8H12ClNO\text{C}_8\text{H}_{12}\text{ClNO}
Isotopic CompositionNatural abundanceFive deuterium atoms
Research UtilityLimited to non-isotopic studiesNMR, metabolic tracing

Structural Analogs

  • Phenacetin: An acetylated derivative with analgesic properties.

  • Ethoxyquin: An antioxidant derived from p-Phenetidine, used in food preservation.

Future Perspectives and Research Directions

Future studies could explore:

  • Therapeutic Potential: Screening for anti-inflammatory or analgesic activity.

  • Synthetic Optimization: Developing cost-effective deuteration methods for large-scale applications.

  • Environmental Impact: Assessing biodegradation pathways of deuterated compounds.

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